3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
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Overview
Description
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethyl groups and a pyrimidine ring attached to a methylpiperazine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Abelson tyrosine kinase domain , which is characteristic for a specific gene . This domain plays a crucial role in the regulation of cell growth and survival, and its dysregulation is frequently observed in immune disease and cancer .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding disrupts the normal function of the kinase, leading to changes in the cell’s signaling pathways.
Biochemical Pathways
The compound’s interaction with the Abelson tyrosine kinase domain affects the PI3K-PDK1-Akt-dependent phosphorylation pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Pharmacokinetics
It’s known that the compound is designed for more favorable solubility in vivo .
Result of Action
The compound’s action results in the suppression of the PI3K-PDK1-Akt-dependent phosphorylation pathway . This leads to a reduction in cell viability and induces apoptosis, particularly in PTEN-deficient U87MG glioblastoma cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH of the environment . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that involves hydrogen bonding.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to keep the compound in a dark place, under an inert atmosphere, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methylpiperazine Moiety: The methylpiperazine group is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with N-methylpiperazine.
Attachment of the Benzamide Core: The final step involves the coupling of the pyrimidine derivative with 3,5-dimethylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-methylpiperazine in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-methylpiperazine derivatives: Compounds with similar structural motifs used in various pharmaceutical applications.
Uniqueness
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNSTDHMMSJFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.